molecular formula C21H16FN5O3S B3396604 N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide CAS No. 1019102-45-4

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B3396604
CAS No.: 1019102-45-4
M. Wt: 437.4 g/mol
InChI Key: TXARNKYZECUXRC-UHFFFAOYSA-N
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Description

The compound N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide features a pyrazole-thiazole hybrid scaffold with a 4-fluorophenyl substituent on the thiazole ring and a 4-nitrophenylacetamide moiety. The fluorine atom enhances lipophilicity and metabolic stability, while the nitro group may influence electronic interactions with biological targets .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3S/c1-13-10-19(24-20(28)11-14-2-8-17(9-3-14)27(29)30)26(25-13)21-23-18(12-31-21)15-4-6-16(22)7-5-15/h2-10,12H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXARNKYZECUXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide is a complex organic compound with potential biological activity. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C_{24}H_{18}F_{N}_{5}O_{2}S, with a molecular weight of approximately 459.5 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a nitrophenyl group, which are known for their pharmacological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorophenyl thiazole derivatives with 3-methyl pyrazole and 4-nitrophenyl acetamide. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on pyrazolyl-thiazole derivatives showed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) . The compound's structure suggests potential interactions with microbial targets due to the presence of both thiazole and pyrazole rings.

Microbial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
Bacillus subtilis1816
Staphylococcus aureus208

Antioxidant Activity

The antioxidant capacity of similar compounds has also been investigated. The DPPH radical scavenging assay indicated that these derivatives can effectively neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases .

Assay Type IC50 (µM)
DPPH Scavenging25
Hydroxyl Radical Scavenging30

Anticancer Activity

This compound may also exhibit anticancer properties. Studies on related thiazole derivatives have shown potent cytotoxic effects against cancer cell lines such as HepG2 (human liver cancer cells), with IC50 values significantly lower than standard chemotherapeutics like Sorafenib . Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell migration.

Case Studies

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their biological activities. Among them, one derivative showed an IC50 of 0.62 µM against HepG2 cells, indicating strong anticancer potential .
  • Antimicrobial Evaluation : Another set of pyrazolyl-thiazole derivatives was tested against various pathogens, revealing significant antimicrobial activity with MIC values ranging from 8 to 32 µg/mL across different strains .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Studies have indicated that compounds similar to N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide exhibit significant anticancer properties. The thiazole and pyrazole moieties are known to interact with various biological targets, potentially inhibiting tumor growth and proliferation.
    • A case study demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, suggesting its potential as a lead compound in anticancer drug development .
  • Anti-inflammatory Effects :
    • The compound has been explored for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
    • In vitro studies have shown that the compound reduces inflammation markers in macrophages, providing a biochemical basis for its therapeutic use .
  • Antimicrobial Activity :
    • Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis .
    • A documented case highlighted its effectiveness against resistant strains of bacteria, indicating its potential role in combating antibiotic resistance .

Synthetic Applications

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Its synthesis can be optimized using various methodologies, including:

MethodologyDescription
One-Pot Synthesis Streamlines the process by combining multiple steps into one reaction vessel, reducing time and improving yield.
Green Chemistry Approaches Utilizes environmentally friendly solvents and reagents to minimize waste and enhance sustainability in the synthesis process.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazole, pyrazole, and acetamide moieties. Key comparisons include:

Substituents on the Thiazole Ring
  • Target Compound: 4-Fluorophenyl at the thiazole 2-position.
  • Chlorine’s higher atomic weight and electronegativity compared to fluorine may increase steric hindrance and metabolic stability .
  • : Thiophene substituent in 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide.
    • Thiophene’s π-electron-rich system could alter electronic interactions compared to fluorophenyl .
Acetamide Modifications
  • Target Compound: 4-Nitrophenylacetamide.
  • : N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide. The unsubstituted acetamide lacks nitro’s electron-withdrawing effects, possibly reducing target affinity .
  • : N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide.
    • A thiophene-linked butanamide introduces conformational flexibility, which may affect binding kinetics .
Pyrazole Modifications
  • Target Compound : 3-Methylpyrazole.
    • Methyl group enhances steric stability and may reduce oxidative metabolism .
  • : 3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole.
    • Bulky isopropylphenyl substituent increases hydrophobicity but may limit solubility .

Data Table: Key Structural and Electronic Comparisons

Compound Thiazole Substituent Acetamide Substituent Pyrazole Substituent Key Features References
Target Compound 4-Fluorophenyl 4-Nitrophenyl 3-Methyl High electron withdrawal, lipophilic
(2-Chloro-N-[...]acetamide) None 4-Chlorophenyl 3-Cyano Increased steric hindrance
(N-(4-nitrophenyl)-2-{...}) None 4-Nitrophenyl 3-(4-Chlorophenyl) Bulky substituents, rigid scaffold
(2-(4-Fluorophenyl)-N-{...}) Dihydroimidazo-thiazole 4-Fluorophenyl None Fused heterocyclic system

Q & A

Q. What are the standard synthetic protocols for preparing N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole formation : Condensation of 4-fluorophenyl thiourea with α-haloketones under reflux in ethanol to form the thiazole core .

Pyrazole cyclization : Reaction of hydrazine derivatives with β-ketoesters in dimethylformamide (DMF) at 80–100°C to generate the 3-methylpyrazole moiety .

Acetamide coupling : Activation of 2-(4-nitrophenyl)acetic acid using carbodiimide (e.g., DCC) followed by coupling with the pyrazole-thiazole intermediate in anhydrous dichloromethane .

Q. Characterization :

  • Spectroscopy : NMR (¹H/¹³C) for confirming regiochemistry, IR for amide bond verification (C=O stretch at ~1650–1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) to resolve stereochemistry and confirm the thiazole-pyrazole-acetamide connectivity .
  • Solid-state NMR : To study conformational dynamics, especially in polymorphic forms .
  • X-ray powder diffraction (XRPD) : Compare experimental and simulated patterns to validate bulk crystallinity .

Advanced Research Questions

Q. How can researchers address low yields during the final acetamide coupling step?

Methodological Answer: Optimize reaction conditions using a Design of Experiments (DoE) approach:

Parameter Range Tested Optimal Condition Yield Improvement
SolventDCM, THF, DMFAnhydrous DMF12% → 65%
CatalystDCC, EDCI, HOBtEDCI/HOBt (1:1.2 molar ratio)Reduces side products
Temperature0°C to RT0°C (slow addition) → RTMinimizes hydrolysis
Data from analogous syntheses suggest that steric hindrance at the pyrazole N1 position requires activating agents with lower steric bulk (e.g., EDCI over DCC) .

Q. How to resolve contradictions in crystallographic data, such as disorder in the 4-nitrophenyl group?

Methodological Answer:

  • Refinement strategies : In SHELXL, apply ISOR/DFIX restraints to model thermal motion and partial occupancy .
  • Complementary techniques : Use DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths/angles, identifying mismatches due to crystal packing effects .
  • Temperature-dependent studies : Collect data at 100 K (reduces thermal disorder) and validate with Hirshfeld surface analysis .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) against biological targets?

Methodological Answer:

  • Analog synthesis : Replace the 4-fluorophenyl (thiazole) or 4-nitrophenyl (acetamide) groups with bioisosteres (e.g., 4-chlorophenyl, 4-cyanophenyl) and assess activity shifts .
  • In vitro assays :
    • Enzyme inhibition : Use fluorescence polarization for kinase targets (IC₅₀ determination).
    • Cellular uptake : Radiolabel the acetamide moiety (¹⁴C) to quantify permeability in Caco-2 monolayers .
  • Molecular docking : Perform ensemble docking (AutoDock Vina) against homology models of suspected targets (e.g., COX-2) to prioritize analogs .

Q. How can researchers validate the compound’s mechanism of action when conflicting biological data arise?

Methodological Answer:

  • Target deconvolution : Use thermal proteome profiling (TPP) to identify proteins with shifted melting temperatures upon compound binding .
  • CRISPR-Cas9 knockout : Generate isogenic cell lines lacking putative targets (e.g., EGFR mutants) to confirm on-target effects .
  • Data reconciliation : Apply Bayesian network analysis to integrate transcriptomic and proteomic datasets, resolving false positives from off-target interactions .

Q. What strategies mitigate instability of the nitro group under biological assay conditions?

Methodological Answer:

  • Prodrug design : Replace the nitro group with a reducible moiety (e.g., tert-butyloxycarbonyl) that releases the active form in hypoxic environments .
  • Stabilization via formulation : Encapsulate in PEGylated liposomes to reduce premature reduction in serum .
  • Accelerated stability testing : Monitor degradation (HPLC-MS) under physiological pH (7.4) and temperature (37°C) to identify breakdown products .

Q. Tables for Quick Reference

Q. Table 1. Key Synthetic Intermediates and Their Characterization

Intermediate Synthetic Step Key Characterization Data
4-(4-Fluorophenyl)thiazoleCondensation¹H NMR: δ 7.85 (d, J=8.5 Hz, 2H, Ar-H)
3-Methyl-1H-pyrazole-5-amineCyclizationIR: 3350 cm⁻¹ (N-H stretch)
Final acetamideCouplingHRMS: [M+H]⁺ calc. 452.1234, found 452.1231

Q. Table 2. Common Refinement Issues in SHELXL and Solutions

Issue SHELXL Command Outcome
Thermal disorderISOR 0.01 C1 C2Smoothed displacement parameters
Hydrogen bonding ambiguityAFIX 137Fixed geometry for NH groups
Partial occupancyPART 0.5Modeled dual conformers

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

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